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molecular formula C13H14 B101796 2,3,4,9-Tetrahydro-1H-fluorene CAS No. 17057-95-3

2,3,4,9-Tetrahydro-1H-fluorene

Cat. No. B101796
M. Wt: 170.25 g/mol
InChI Key: WZJLGICGNMAUFC-UHFFFAOYSA-N
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Patent
US05721185

Procedure details

15 g (90.2 mmol) of fluorene was dissolved in 200 ml of a tetrahydrofuran (THF)/ethylene diamine solution (1:1 ratio). The solution was cooled in a ice bath and with stirring 3.13 g of lithium (451.2 mmol) was added in small portions. After all the lithium had been added the solution was stirred for 2 h with consequent dissolution of the lithium metal. The resulting solution was then poured into a HCl/ice mixture. The solution was then extracted with diethyl ether. The organic washings were combined, washed with water and dried over MgSO4. The solution was filtered and the solvent removed on a rotary evaporator. The crude material was then purified by dissolving in hexane and passing through a silica gel column to give 11.4 g (75 percent yield) of product after solvent removal.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Li]>O1CCCC1>[CH2:10]1[C:11]2[CH2:12][C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH2:7][CH2:8][CH2:9]1 |^1:13|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.13 g
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Five
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in a ice bath
ADDITION
Type
ADDITION
Details
was added in small portions
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude material was then purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in hexane

Outcomes

Product
Name
Type
product
Smiles
C1CCCC=2C3=CC=CC=C3CC12
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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